4-[(6-Amino-1,3-benzothiazol-2-yl)sulfanylmethyl]benzoic acid
Description
4-[(6-Amino-1,3-benzothiazol-2-yl)sulfanylmethyl]benzoic acid is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Properties
IUPAC Name |
4-[(6-amino-1,3-benzothiazol-2-yl)sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c16-11-5-6-12-13(7-11)21-15(17-12)20-8-9-1-3-10(4-2-9)14(18)19/h1-7H,8,16H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIBTTICVOLYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(6-Amino-1,3-benzothiazol-2-yl)sulfanylmethyl]benzoic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process . Industrial production methods often employ one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
4-[(6-Amino-1,3-benzothiazol-2-yl)sulfanylmethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(6-Amino-1,3-benzothiazol-2-yl)sulfanylmethyl]benzoic acid involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound inhibits key enzymes involved in bacterial cell wall synthesis and DNA replication, leading to cell death . In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function . The compound’s anti-inflammatory and antioxidant effects are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines .
Comparison with Similar Compounds
4-[(6-Amino-1,3-benzothiazol-2-yl)sulfanylmethyl]benzoic acid can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties, but lacks the additional benzoic acid moiety that enhances the biological activity of this compound.
6-Nitrobenzothiazole: Exhibits strong antimicrobial activity but is less effective as an anticancer agent compared to this compound.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and rubber accelerator, but lacks the broad-spectrum biological activity of this compound.
The uniqueness of this compound lies in its combination of the benzothiazole ring and benzoic acid moiety, which enhances its biological activity and makes it a versatile compound for various applications .
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